Rofecoxib-d5
Overview
Description
Rofecoxib is a specific cyclooxygenase-2 (COX-2) inhibitor, known for its high selectivity in inhibiting the COX-2 enzyme, which is implicated in inflammation, pain, and fever. The introduction of Rofecoxib marked a significant advancement in the development of anti-inflammatory agents with improved gastrointestinal tolerability compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to its minimal effect on COX-1, which is responsible for protecting the gastric lining (Chan et al., 1999).
Synthesis Analysis
The synthesis of Rofecoxib involves several chemical steps that lead to its distinctive molecular structure, characterized by a methyl sulfone moiety. A notable synthetic approach includes the carbometalation reaction of propargyl alcohol to generate the tetrasubstituted olefin core, which is a critical step in forming Rofecoxib's core structure (Engelhardt et al., 2006).
Molecular Structure Analysis
Rofecoxib's molecular structure is unique due to its methyl sulfone group, which differentiates it from other COX-2 inhibitors like celecoxib and valdecoxib that contain sulfonamide moieties. This structural distinction is crucial for Rofecoxib's selective COX-2 inhibitory activity and its pharmacological profile (Orlando & Malkowski, 2016).
Chemical Reactions and Properties
Rofecoxib undergoes various chemical reactions under different conditions. For instance, under alkaline conditions, it can undergo rapid oxidation, leading to the formation of a dicarboxylic acid through γ-lactone ring opening. This oxidation process is mediated by peroxy radicals, highlighting the chemical reactivity of Rofecoxib under specific conditions (Harmon et al., 2005).
Physical Properties Analysis
Rofecoxib's physical properties, such as its poor aqueous solubility and high oral bioavailability, play a significant role in its pharmacokinetic profile. Its elimination half-life is suitable for once-daily administration, and its volume of distribution is approximately equal to the body mass, indicating extensive distribution (Davies et al., 2003).
Chemical Properties Analysis
The chemical properties of Rofecoxib, including its stability and reactivity under various conditions, are essential for understanding its pharmacological and therapeutic profile. For example, Rofecoxib's stability under photolytic and alkaline stress conditions has been extensively studied, revealing its susceptibility to degradation and the formation of specific degradates, which are critical for developing stability-indicating analytical methods (Mao et al., 2002).
Scientific Research Applications
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Anti-inflammatory, Analgesic, and Antipyretic Activity
- Field : Pharmacology
- Application : Rofecoxib is a new generation non-steroidal anti-inflammatory agent (NSAID) that exhibits promising anti-inflammatory, analgesic, and antipyretic activity .
- Method : It selectively inhibits cyclooxygenase (COX)-2 isoenzyme in a dose-dependent manner in humans .
- Results : Various experimental models and clinical studies have demonstrated rofecoxib to be superior, or at least equivalent, in anti-inflammatory, analgesic, and antipyretic efficacy to comparator nonselective NSAIDs in osteoarthritis, rheumatoid arthritis, and other pain models .
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Potential Use in Alzheimer’s Disease
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Potential Use in Malignant Tumors and Polyps
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Design of New COX-2 Inhibitors
- Field : Medicinal Chemistry
- Application : Rofecoxib was used as a pivot molecule to perform virtual ligand-based screening from six commercial databases .
- Method : The search for similarly shaped Rapid Overlay of Chemical Structures (ROCS) and electrostatic (EON) compounds was performed .
- Results : The compounds LMQC72, LMQC36, and LMQC50 showed promising results of binding affinity with the h COX-2 receptor .
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Treatment of Osteoarthritis and Rheumatoid Arthritis
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Treatment of Acute Pain in Adults and Primary Dysmenorrhea
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Treatment of Migraine Attacks
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Postoperative Pain Relief
- Field : Anesthesiology
- Application : In the treatment of patients who underwent orthopaedic surgery, rofecoxib provided significant postoperative pain relief .
- Results : Rofecoxib 50mg provided significantly greater pain relief up to 8 hours postoperatively than placebo and similar pain relief compared with naproxen sodium 550mg .
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Treatment of Electrolyte-Wasting Disorders
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Treatment of Clinically Symptomatic Gastrointestinal Ulcers
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Treatment of Cardiothrombotic Events
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Treatment of Pain Models
- Field : Pain Management
- Application : Various experimental models and clinical studies have demonstrated rofecoxib to be superior, or at least equivalent, in anti-inflammatory, analgesic and antipyretic efficacy to comparator nonselective NSAIDs in osteoarthritis, rheumatoid arthritis and other pain models .
Safety And Hazards
Rofecoxib-d5 is associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke . It is also associated with an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines .
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQGNCSTQAWON-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470549 | |
Record name | Rofecoxib-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rofecoxib-d5 | |
CAS RN |
544684-93-7 | |
Record name | Rofecoxib-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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